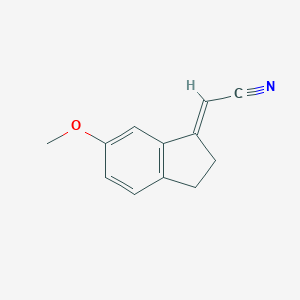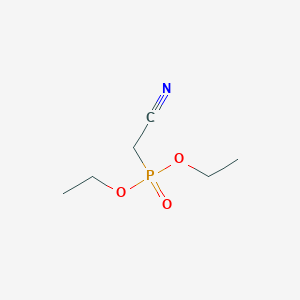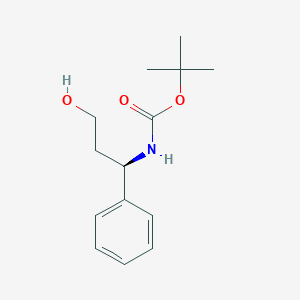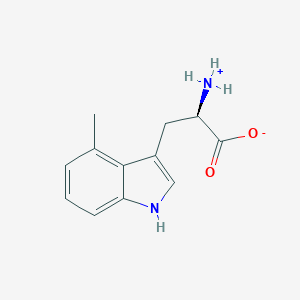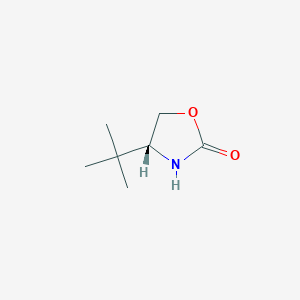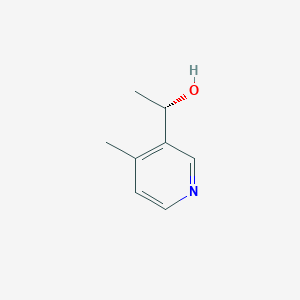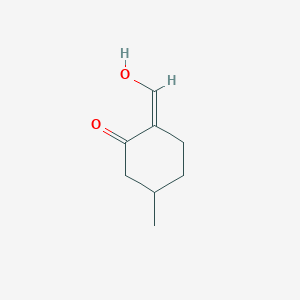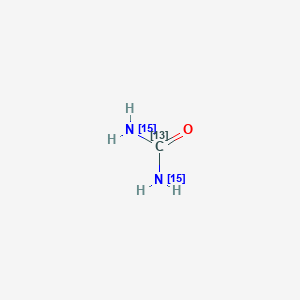![molecular formula C10H10N2O4S B131079 Thieno[2,3-b]pyrazine-6-carboxylic acid,1,2,3,4-tetrahydro-2,3-dioxo-7-propyl- CAS No. 149587-39-3](/img/structure/B131079.png)
Thieno[2,3-b]pyrazine-6-carboxylic acid,1,2,3,4-tetrahydro-2,3-dioxo-7-propyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thieno[2,3-b]pyrazine-6-carboxylic acid,1,2,3,4-tetrahydro-2,3-dioxo-7-propyl- is a heterocyclic compound that contains both thieno and pyrazine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thieno[2,3-b]pyrazine-6-carboxylic acid,1,2,3,4-tetrahydro-2,3-dioxo-7-propyl- typically involves the cyclization of appropriate precursors. One common method involves the reaction of N-alkylpyrrole with hydrazine hydrate, leading to intramolecular heterocyclization . The reaction conditions often include the use of solvents like ethanol or acetic acid, and the reaction is typically carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Thieno[2,3-b]pyrazine-6-carboxylic acid,1,2,3,4-tetrahydro-2,3-dioxo-7-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of electron-rich thieno and pyrazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens or nitro compounds in the presence of catalysts like iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different physical and chemical properties.
Wissenschaftliche Forschungsanwendungen
Thieno[2,3-b]pyrazine-6-carboxylic acid,1,2,3,4-tetrahydro-2,3-dioxo-7-propyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Wirkmechanismus
The mechanism of action of Thieno[2,3-b]pyrazine-6-carboxylic acid,1,2,3,4-tetrahydro-2,3-dioxo-7-propyl- involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific application and the derivatives of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds share a similar pyrazine ring structure and exhibit various biological activities.
Indole Derivatives: Indole-based compounds have a similar aromatic ring system and are known for their diverse biological activities.
Thieno[2,3-d]pyrimidine Derivatives: These compounds have a similar thieno ring structure and are explored for their potential therapeutic applications.
Uniqueness
Thieno[2,3-b]pyrazine-6-carboxylic acid,1,2,3,4-tetrahydro-2,3-dioxo-7-propyl- is unique due to its specific combination of thieno and pyrazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
149587-39-3 |
|---|---|
Molekularformel |
C10H10N2O4S |
Molekulargewicht |
254.26 g/mol |
IUPAC-Name |
2,3-dioxo-7-propyl-1,4-dihydrothieno[2,3-b]pyrazine-6-carboxylic acid |
InChI |
InChI=1S/C10H10N2O4S/c1-2-3-4-5-9(17-6(4)10(15)16)12-8(14)7(13)11-5/h2-3H2,1H3,(H,11,13)(H,12,14)(H,15,16) |
InChI-Schlüssel |
MJBXLTIRYZSOTB-UHFFFAOYSA-N |
SMILES |
CCCC1=C(SC2=C1NC(=O)C(=O)N2)C(=O)O |
Kanonische SMILES |
CCCC1=C(SC2=C1NC(=O)C(=O)N2)C(=O)O |
Synonyme |
Thieno[2,3-b]pyrazine-6-carboxylic acid, 1,2,3,4-tetrahydro-2,3-dioxo-7-propyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


